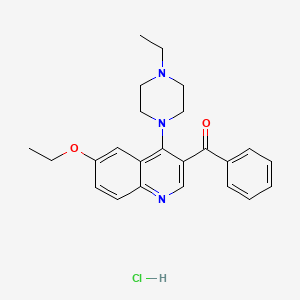

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

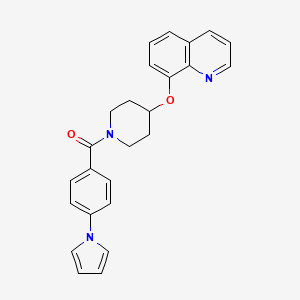

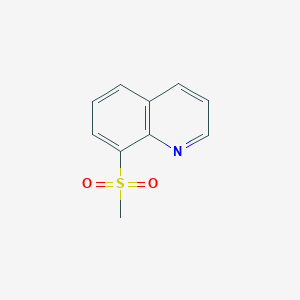

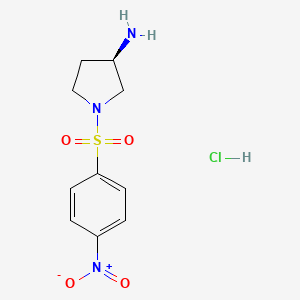

The compound “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . This particular compound has several functional groups attached to the quinoline core, including a benzoyl group, an ethoxy group, and an ethylpiperazinyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various functional groups attached at the 3, 4, and 6 positions . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present . For example, the ethoxy group could undergo reactions typical of ethers, while the piperazine ring could participate in reactions involving nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar functional groups and the aromatic rings in this compound could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Facile Synthesis and Ring Transformations

Research demonstrates the synthesis and transformation of quinoline derivatives, highlighting their versatility in chemical reactions. One study details the facile synthesis and ring transformations of spiro-[cyclobutene-1, 2'(1H)-quinoxaline], a process that may be relevant to the synthesis or functional modification of similar compounds like 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride (Y. Kurasawa et al., 1984).

Reactivity and Synthesis of Novel Quinazoline Derivatives

Another area of research involves the reactivity of ethoxyquinazolin derivatives and their use in synthesizing new compounds with potential antimicrobial activity. This research is indicative of the chemical reactivity and potential applications in developing new materials or drugs (M. El-Hashash et al., 2011).

Synthesis and Biological Activity

Studies on the synthesis and biological activity of furoquinolines, including derivatives of 3-Benzoyl-4-hydroxyquinolines, underscore the exploration of quinoline compounds in biological contexts. These compounds have been screened for various biological activities, providing a foundation for further research into their potential therapeutic applications (J. Sharada et al., 1987).

Catalysts for Ketone Reduction

Research into the preparation of pincer-functionalized quinoline derivatives for use as catalysts in ketone reduction demonstrates the application of quinoline compounds in catalysis. Such studies could offer insights into the design of novel catalysts based on quinoline structures for industrial and pharmaceutical synthesis processes (S. Facchetti et al., 2016).

Synthesis for Pharmacokinetic and Pharmacodynamic Evaluation

The preparation of quinoline derivatives for pharmacokinetic and pharmacodynamic evaluations signifies the role of these compounds in drug development, focusing on their synthesis and potential as pharmacologically active agents (Theodore S. T. Wang et al., 1995).

Mecanismo De Acción

Target of Action

Compounds with a piperazine moiety, such as “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride”, often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors .

Mode of Action

Piperazine derivatives can act as antagonists at dopamine and serotonin receptors, blocking the action of these neurotransmitters .

Biochemical Pathways

By blocking neurotransmitter receptors, piperazine derivatives can affect various biochemical pathways involved in neural signaling and potentially influence mood and behavior .

Result of Action

The molecular and cellular effects of “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” would depend on its specific targets and mode of action. If it acts as a neurotransmitter receptor antagonist, it could potentially alter neural signaling and have effects on mood and behavior .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[6-ethoxy-4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2.ClH/c1-3-26-12-14-27(15-13-26)23-20-16-19(29-4-2)10-11-22(20)25-17-21(23)24(28)18-8-6-5-7-9-18;/h5-11,16-17H,3-4,12-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSBIMFTZGTESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)